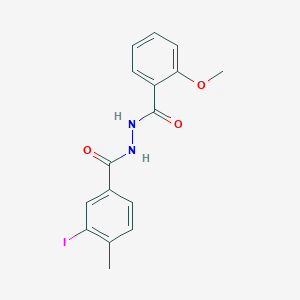
4-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide, also known as CCPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively researched for its potential pharmacological properties, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual action is thought to contribute to its anxiolytic, antidepressant, and antipsychotic-like effects.
Biochemical and Physiological Effects
4-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has been shown to modulate various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival, growth, and plasticity. These biochemical and physiological effects are believed to underlie its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for its target receptors. However, it also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 4-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide, including:
1. Further investigation of its potential therapeutic applications in the treatment of neurological disorders, particularly anxiety, depression, and schizophrenia.
2. Exploration of its mechanism of action at the molecular level, including its interactions with other neurotransmitter systems and cellular signaling pathways.
3. Development of novel derivatives of 4-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide with improved pharmacological properties, including increased potency, solubility, and selectivity.
4. Investigation of its potential use as a research tool for studying the role of serotonin and dopamine receptors in neurological function and dysfunction.
5. Clinical trials to evaluate its safety and efficacy in humans for the treatment of neurological disorders.
Conclusion
In conclusion, 4-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential and to develop more effective derivatives for clinical use.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic-like effects in animal models, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-6-7-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-5-3-2-4-15(16)20/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVCRAUDKGYXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B3502506.png)
![3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502510.png)
![3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502518.png)
![2-({3-[2-cyano-2-(3-nitrophenyl)vinyl]-1H-indol-1-yl}methyl)benzonitrile](/img/structure/B3502526.png)
![2-(3-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B3502535.png)
![1-[(4-phenylpiperazin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3502540.png)
![3-({3-[2-cyano-2-(3-nitrophenyl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B3502552.png)
![3-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3502556.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3502591.png)
![N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B3502597.png)


